molecular formula C12H16O3 B5517520 methyl 2-(2,3-dimethylphenoxy)propanoate

methyl 2-(2,3-dimethylphenoxy)propanoate

Cat. No.: B5517520
M. Wt: 208.25 g/mol
InChI Key: DMYXKAHHUFBGDT-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dimethylphenoxy)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 2,3-dimethylphenol and propanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dimethylphenoxy)propanoate typically involves the esterification of 2,3-dimethylphenol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dimethylphenoxy)propanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,3-dimethylphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dimethylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing 2,3-dimethylphenol and propanoic acid, which may interact with various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,3-dimethylphenoxy)propanoate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as biological activity compared to its isomers .

Properties

IUPAC Name

methyl 2-(2,3-dimethylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-6-5-7-11(9(8)2)15-10(3)12(13)14-4/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYXKAHHUFBGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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